molecular formula C20H19N3O2S B11187107 1-(4-{[2-(Thiophen-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone

1-(4-{[2-(Thiophen-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone

Cat. No.: B11187107
M. Wt: 365.5 g/mol
InChI Key: DNTKHTYQSWJJHU-UHFFFAOYSA-N
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Description

1-{4-[2-(thiophen-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a thiophene ring, a quinoline moiety, and a piperazine ring

Preparation Methods

The synthesis of 1-{4-[2-(thiophen-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the quinoline moiety, followed by the introduction of the thiophene ring. The final step involves the coupling of the quinoline-thiophene intermediate with piperazine and ethanone.

    Quinoline Synthesis: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Thiophene Introduction: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling Reaction: The final step involves the coupling of the quinoline-thiophene intermediate with piperazine and ethanone under basic conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions.

Chemical Reactions Analysis

1-{4-[2-(thiophen-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

    Acylation: The compound can undergo acylation reactions to introduce acyl groups at specific positions on the quinoline or thiophene rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{4-[2-(thiophen-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific molecular targets.

    Medicine: The compound is investigated for its potential therapeutic applications. It has been studied for its activity against various diseases, including cancer, cardiovascular diseases, and neurological disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability.

Mechanism of Action

The mechanism of action of 1-{4-[2-(thiophen-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate the activity of enzymes, receptors, and other proteins involved in key biological processes.

    Molecular Targets: The compound interacts with enzymes such as kinases and proteases, modulating their activity and affecting downstream signaling pathways.

    Pathways Involved: The compound influences pathways related to cell proliferation, apoptosis, and metabolism. For example, it may inhibit the activity of kinases involved in cancer cell growth or activate receptors that regulate lipid metabolism.

Comparison with Similar Compounds

1-{4-[2-(thiophen-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, share some chemical reactivity but differ in their biological activity and applications.

    Quinoline Derivatives: Quinoline-based compounds, such as quinine and chloroquine, have well-known therapeutic applications, but their structure and mechanism of action differ from the target compound.

    Piperazine Derivatives: Piperazine-containing compounds, such as piperazine citrate, are used as anthelmintics, but their chemical properties and applications are distinct from those of the target compound.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

1-[4-(2-thiophen-2-ylquinoline-4-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H19N3O2S/c1-14(24)22-8-10-23(11-9-22)20(25)16-13-18(19-7-4-12-26-19)21-17-6-3-2-5-15(16)17/h2-7,12-13H,8-11H2,1H3

InChI Key

DNTKHTYQSWJJHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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